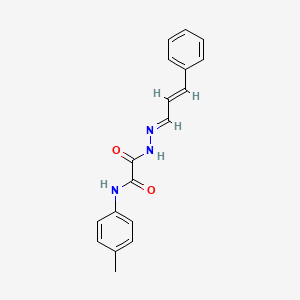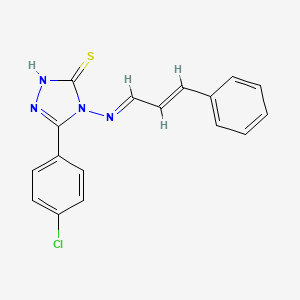![molecular formula C16H20F3N5OS B12011698 2-[(4-amino-5-pentyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 540499-19-2](/img/structure/B12011698.png)
2-[(4-amino-5-pentyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-amino-5-pentyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide: is a chemical compound with the following properties:
Linear Formula: C₁₆H₂₀F₃N₅OS
Molecular Weight: 387.43 g/mol
CAS Number: 540499-19-2
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. While I don’t have specific data for this compound, I can provide a general outline:
Synthesis of 4-amino-5-pentyl-4H-1,2,4-triazole:
Sulfanylation and Acetylation:
Chemical Reactions Analysis
Reactions::
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions.
Substitution: The trifluoromethyl group may be substituted under appropriate conditions.
Thionyl chloride (SOCl₂): Used for acylation reactions.
Hydrazine hydrate (N₂H₄·H₂O): Involved in cyclization steps.
Various oxidizing and reducing agents: Depending on the desired reaction.
Major Products:: The major products depend on the specific synthetic pathway and reaction conditions.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Potential drug candidates due to its unique structure.
Biological Studies: Investigating its interactions with biological targets.
Industry: As a building block for more complex molecules.
Mechanism of Action
The exact mechanism of action remains an area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, it’s essential to compare this compound’s structure, reactivity, and properties with related triazoles and sulfanyl-containing compounds.
Remember that this compound is part of a collection of rare and unique chemicals, and analytical data may not be readily available
Properties
CAS No. |
540499-19-2 |
|---|---|
Molecular Formula |
C16H20F3N5OS |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[(4-amino-5-pentyl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C16H20F3N5OS/c1-2-3-4-8-13-22-23-15(24(13)20)26-10-14(25)21-12-7-5-6-11(9-12)16(17,18)19/h5-7,9H,2-4,8,10,20H2,1H3,(H,21,25) |
InChI Key |
HBPQPYVDAMFPQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NN=C(N1N)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-[(E)-[[2-[(4-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12011617.png)
![3-[(5Z)-5-(1-{2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]propanoic acid](/img/structure/B12011622.png)


![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12011632.png)
![4-chloro-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}benzohydrazide](/img/structure/B12011636.png)
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12011639.png)

![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12011653.png)

![1-[4-(2-Pyridinyl)-1-piperazinyl]-3-(trifluoromethyl)pyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B12011680.png)
![N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12011684.png)
![2-({[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B12011687.png)
![2-bromo-6-methoxy-4-[(E)-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12011695.png)
